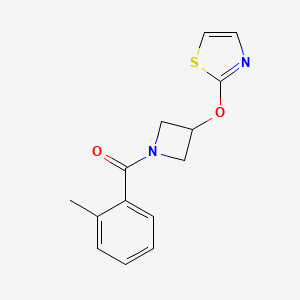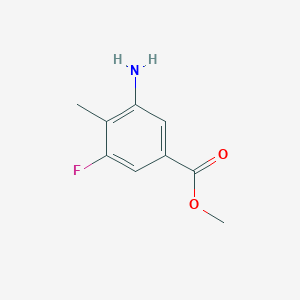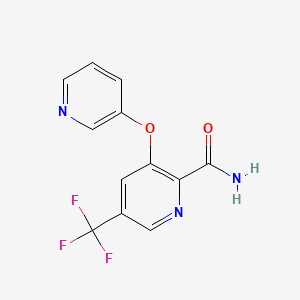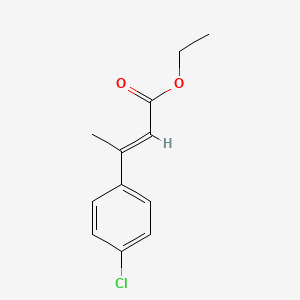![molecular formula C9H13N3O2 B2608554 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one CAS No. 1566210-46-5](/img/no-structure.png)
2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Aminospiro[1,3-oxazole-5,3’-1-azabicyclo[2.2.2]octane]-4-one” is a chemical compound. It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “2-Aminospiro[1,3-oxazole-5,3’-1-azabicyclo[2.2.2]octane]-4-one” is complex, featuring a spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . These include direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Applications De Recherche Scientifique
Electrophilic Aminations
2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one is used in electrophilic aminations with oxaziridines. This process allows for the synthesis of a variety of compounds including azines, hydrazines, diaziridines, hydrazino acids, N-aminopeptides, aziridines, triazanes, O-alkulhydroxylamines, sulfenamides, thiooximes, and aminodicarboxylic derivatives. Such aminations are crucial for the development of various pharmacological and chemical compounds (Andreae & Schmitz, 1991).
Synthesis of Functionalized Spirocyclic Oxindoles
It plays a role in the synthesis of functionalized spirocyclic oxindoles, which are valuable in pharmacological research. For instance, it contributes to the creation of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, demonstrating its versatility in organic synthesis and potential in drug discovery (Filatov et al., 2017).
Anticancer Activity
This compound has been utilized in the synthesis of molecules with potential anticancer activity. For example, spirocyclic oxindoles and triazolyl derivatives synthesized using this compound have shown promising results against certain cancer cell lines, highlighting its significance in the development of new anticancer agents (Singh et al., 2014).
Domino Assembly of N,O-Heterocycles
Its application in the domino assembly of N,O-heterocycles is noteworthy. This process is used for the synthesis of morpholines and oxazepanes, compounds that are significant in medicinal chemistry and drug design (Rulev et al., 2016).
Development of Immunomodulatory Agents
The compound is instrumental in the synthesis of immunomodulatory agents. Derivatives of 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one have been explored for their potential in enhancing immune responses, which is crucial for developing new treatments for various immune-related disorders (Refouvelet et al., 1994).
Synthesis of Chiral Compounds
This chemical is used in the synthesis of chiral compounds, like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which are significant in the development of pharmaceuticals and in stereochemical studies (Moriguchi et al., 2014).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one involves the reaction of 2-amino-5,5-dimethyl-1,3-oxazole with 1,3-cyclohexanedione in the presence of ammonium acetate and acetic acid. The resulting product is then treated with sodium borohydride to yield the final compound.", "Starting Materials": [ "2-amino-5,5-dimethyl-1,3-oxazole", "1,3-cyclohexanedione", "ammonium acetate", "acetic acid", "sodium borohydride" ], "Reaction": [ "Step 1: Mix 2-amino-5,5-dimethyl-1,3-oxazole, 1,3-cyclohexanedione, ammonium acetate, and acetic acid in a reaction flask.", "Step 2: Heat the mixture to 100-110°C and stir for 24 hours.", "Step 3: Cool the mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in ethanol and add sodium borohydride.", "Step 5: Stir the mixture for 2 hours at room temperature.", "Step 6: Acidify the mixture with hydrochloric acid and filter the resulting solid.", "Step 7: Wash the solid with water and dry to yield 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one." ] } | |
Numéro CAS |
1566210-46-5 |
Nom du produit |
2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one |
Formule moléculaire |
C9H13N3O2 |
Poids moléculaire |
195.222 |
Nom IUPAC |
2-aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one |
InChI |
InChI=1S/C9H13N3O2/c10-8-11-7(13)9(14-8)5-12-3-1-6(9)2-4-12/h6H,1-5H2,(H2,10,11,13) |
Clé InChI |
YQCRJOCISRXINE-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C3(C2)C(=O)N=C(O3)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B2608471.png)


![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608479.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2608480.png)
![N-[2-(2-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2608482.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2608484.png)
![4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608485.png)

![N-(4-methoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2608489.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2608491.png)
